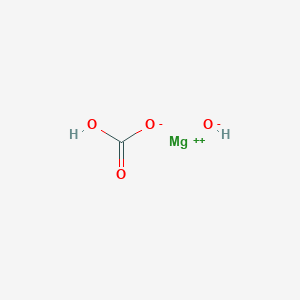
Magnesium;hydrogen carbonate;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;hydrogen carbonate;hydroxide is a compound that combines magnesium, hydrogen carbonate, and hydroxide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;hydrogen carbonate;hydroxide can be synthesized through several methods. One common method involves the reaction of magnesium hydroxide with carbonic acid. The reaction can be represented as follows:
[ \text{Mg(OH)}_2 + 2\text{H}_2\text{CO}_3 \rightarrow \text{Mg(HCO}_3\text{)}_2 + 2\text{H}_2\text{O} ]
This reaction typically occurs at room temperature and requires a dilute solution of carbonic acid .
Industrial Production Methods
Industrial production of this compound often involves the use of magnesium carbonate and carbon dioxide. The reaction is carried out in an aqueous medium, where magnesium carbonate reacts with carbon dioxide and water to form this compound:
[ \text{MgCO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Mg(HCO}_3\text{)}_2 ]
This method is efficient and widely used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Magnesium;hydrogen carbonate;hydroxide undergoes various chemical reactions, including:
-
Decomposition: : Upon heating, this compound decomposes to form magnesium carbonate, water, and carbon dioxide.
[ \text{Mg(HCO}_3\text{)}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
-
Acid-Base Reactions: : It reacts with acids to form magnesium salts, water, and carbon dioxide.
[ \text{Mg(HCO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{MgCl}_2 + 2\text{H}_2\text{O} + 2\text{CO}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, sulfuric acid, and nitric acid. These reactions typically occur at room temperature and under atmospheric pressure .
Major Products Formed
The major products formed from these reactions include magnesium chloride, magnesium sulfate, and magnesium nitrate, along with water and carbon dioxide .
Scientific Research Applications
Magnesium;hydrogen carbonate;hydroxide has several scientific research applications:
Mechanism of Action
The mechanism of action of magnesium;hydrogen carbonate;hydroxide involves its ability to neutralize acids and act as a buffering agent. In biological systems, it helps maintain pH balance by reacting with excess hydrogen ions to form water and carbon dioxide. This buffering action is crucial in maintaining the stability of biological systems .
Comparison with Similar Compounds
Magnesium;hydrogen carbonate;hydroxide can be compared with other similar compounds such as magnesium carbonate, magnesium hydroxide, and magnesium bicarbonate:
Magnesium Carbonate: Unlike this compound, magnesium carbonate is less soluble in water and is primarily used as a drying agent and antacid.
Magnesium Bicarbonate: This compound is similar to this compound but is more commonly used in water treatment to remove hardness.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo various reactions make it an important compound for scientific research and industrial applications.
Properties
Molecular Formula |
CH2MgO4 |
|---|---|
Molecular Weight |
102.33 g/mol |
IUPAC Name |
magnesium;hydrogen carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 |
InChI Key |
OUHCLAKJJGMPSW-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(O)[O-].[OH-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















